Product packaging for 4-Chloropyridine-2,3-dicarboxylic acid(Cat. No.:CAS No. 605661-85-6)

4-Chloropyridine-2,3-dicarboxylic acid

Cat. No.: B3146695
CAS No.: 605661-85-6
M. Wt: 201.56 g/mol
InChI Key: ASZRIBNKXOGEDF-UHFFFAOYSA-N
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Description

Contextualization within the Field of Halogenated Pyridinedicarboxylic Acids

Halogenated pyridinedicarboxylic acids represent a significant class of compounds in synthetic chemistry. The presence and position of both the halogen and the carboxylic acid groups on the pyridine (B92270) ring profoundly influence the molecule's electronic properties, reactivity, and steric profile. nih.govmdpi.comHalogens can alter the acidity of the carboxylic groups and influence the coordination properties of the pyridine nitrogen.

In the case of 4-Chloropyridine-2,3-dicarboxylic acid, the chlorine atom at the 4-position and the carboxylic acids at the 2- and 3-positions create a specific electronic and steric environment. This arrangement distinguishes it from other isomers, such as 4-chloropyridine-2,6-dicarboxylic acid or 2-chloropyridine-3,4-dicarboxylic acid, each offering different synthetic possibilities and forming distinct supramolecular structures. a2bchem.comsigmaaldrich.comThe synthesis of these compounds often involves multi-step processes, such as the oxidation of corresponding substituted pyridines or more complex cyclization and functionalization reactions. a2bchem.comguidechem.com Below is a data table comparing this compound with some of its isomers.

PropertyThis compound4-Chloropyridine-2,6-dicarboxylic acid2-Chloropyridine-3,4-dicarboxylic acid
Molecular Formula C₇H₄ClNO₄C₇H₄ClNO₄C₇H₄ClNO₄
Molecular Weight 201.57 g/mol 201.57 g/mol 201.57 g/mol
CAS Number 1033200-83-24722-94-5 sigmaaldrich.com215306-02-8 a2bchem.com
Structure Carboxylic acids at positions 2 and 3Carboxylic acids at positions 2 and 6Carboxylic acids at positions 3 and 4

Foundational Significance of Pyridinedicarboxylic Acid Scaffolds in Synthetic and Supramolecular Chemistry

Pyridinedicarboxylic acid scaffolds are fundamental building blocks in the fields of coordination chemistry and supramolecular assembly. The presence of a nitrogen atom within the aromatic ring and two carboxylic acid groups provides multiple coordination sites (N- and O-donors), enabling them to act as versatile ligands for metal ions. researchgate.netThis capability is crucial for the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgnih.govresearchgate.netresearchgate.net The geometry of the pyridinedicarboxylic acid isomer dictates the structure and topology of the resulting coordination polymer. researchgate.netFor instance, the adjacent positioning of the carboxyl groups in the 2,3-dicarboxylic acid scaffold can lead to the formation of chelate rings with metal centers, influencing the dimensionality and properties of the resulting framework. rsc.orgThese scaffolds self-assemble with metal ions to create diverse architectures, from one-dimensional chains to complex three-dimensional networks, held together by coordination bonds and other non-covalent interactions like hydrogen bonding. nih.govnih.gov

Overview of Key Research Avenues for this compound and Its Analogs

The research applications for this compound and its analogs are primarily centered on their utility as versatile chemical intermediates. The key avenues of investigation include:

Organic Synthesis: The compound serves as a precursor for the synthesis of complex organic molecules. The chlorine atom can be substituted through various cross-coupling reactions, while the carboxylic acid groups can be converted into other functional groups like esters, amides, or acid chlorides. researchgate.netchemicalbook.comThis versatility makes it a valuable starting material in the development of new pharmaceuticals and agrochemicals. chemimpex.com* Coordination Chemistry and Materials Science: As a multifunctional ligand, it is explored for the synthesis of novel coordination polymers and MOFs. nih.govThe specific arrangement of its coordinating atoms can direct the assembly of unique network topologies, potentially leading to materials with tailored properties for catalysis or selective absorption. rsc.org* Supramolecular Chemistry: The ability to form strong hydrogen bonds via its carboxylic acid groups, combined with the potential for other intermolecular interactions, makes it a target for designing complex, self-assembled supramolecular structures.

The combination of a reactive halogen and multiple coordination sites in a single, rigid scaffold ensures that this compound and its related isomers will continue to be important targets in advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO4 B3146695 4-Chloropyridine-2,3-dicarboxylic acid CAS No. 605661-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyridine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-3-1-2-9-5(7(12)13)4(3)6(10)11/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRIBNKXOGEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 4 Chloropyridine 2,3 Dicarboxylic Acid and Structural Isomers

Targeted Synthetic Routes to 4-Chloropyridine-2,3-dicarboxylic Acid

Direct and well-documented synthetic pathways to this compound are not abundant in readily available literature. However, logical synthetic strategies can be proposed based on established methodologies for analogous compounds. The primary approaches involve the regioselective chlorination of a dicarboxylic acid precursor or the carboxylation of a pre-functionalized chloropyridine.

Regioselective Chlorination Strategies on Pyridine (B92270) Dicarboxylic Acid Precursors

A plausible and powerful strategy for synthesizing the target compound is the oxidation of a correspondingly substituted quinoline (B57606). This method is a common approach for producing various substituted pyridine-2,3-dicarboxylic acids. For instance, the synthesis of 5-chloro-pyridine-2,3-dicarboxylic acid has been achieved through the oxidation of 3-chloroquinoline. epo.org By analogy, the oxidation of 4-chloroquinoline (B167314) would be a primary route to investigate for the preparation of this compound. The synthesis of the 4-chloroquinoline precursor can be accomplished through various methods, including those starting from ortho-propynol phenyl azides or via the chlorination of quinolinones. rsc.orgnih.govquora.comgoogle.com

Another established strategy for achieving chlorination at the 4-position of the pyridine ring involves the use of an N-oxide intermediate. The N-oxidation of a pyridine ring activates the C4 position for subsequent deoxygenative halogenation. This has been successfully demonstrated in the preparation of 4-chloropyridine-2,6-dicarbonyl dichloride from pyridine-2,6-dicarboxylic acid 1-oxide. researchgate.net Applying this to pyridine-2,3-dicarboxylic acid (quinolinic acid) would involve two key steps:

N-Oxidation : Conversion of pyridine-2,3-dicarboxylic acid to its N-oxide, typically using an oxidizing agent like hydrogen peroxide in acetic acid. arkat-usa.org

Deoxygenative Chlorination : Treatment of the N-oxide with a chlorinating agent such as oxalyl chloride or thionyl chloride to replace the N-oxide group with a chlorine atom at the 4-position. researchgate.net

Carboxylation of Advanced Chloropyridine Intermediates

An alternative synthetic direction involves introducing the two carboxylic acid groups onto a 4-chloropyridine (B1293800) framework. However, methods for the direct dicarboxylation of 4-chloropyridine at the C2 and C3 positions are not as prominently featured in the chemical literature compared to oxidation-based routes starting from quinoline derivatives. While late-stage C4-carboxylation of pyridines using CO₂ has been developed, applying such techniques to achieve vicinal dicarboxylation at the 2- and 3-positions of a chlorinated pyridine remains a significant synthetic challenge.

Synthesis of Positional and Functional Analogs

The synthetic routes to important isomers of this compound are well-established, providing valuable insights into the chemical behavior of this class of compounds.

Preparation of 4-Chloropyridine-2,6-dicarboxylic Acid and Its Derivatives

A highly efficient and scalable two-step method for preparing 4-chloropyridine-2,6-dicarbonyl dichloride, a derivative of the corresponding dicarboxylic acid, has been developed. researchgate.net The synthesis commences with the readily available and inexpensive pyridine-2,6-dicarboxylic acid.

The key steps are:

N-Oxidation : Pyridine-2,6-dicarboxylic acid is oxidized to 2,6-dicarboxypyridine 1-oxide. This reaction can be performed on a large scale using sodium tungstate (B81510) as a catalyst with 30% aqueous hydrogen peroxide.

Deoxygenative Chlorination : The resulting N-oxide is treated with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). This step achieves both chlorination at the 4-position and conversion of the carboxylic acid groups to acyl chlorides, yielding 4-chloropyridine-2,6-dicarbonyl dichloride in excellent yield. researchgate.net

This N-oxide mediated deoxygenative chlorination has proven to be a superior method for introducing a chlorine atom at the C4 position of the pyridine-2,6-dicarboxylic acid scaffold.

Synthetic Approaches to 2-Chloropyridine-3,4-dicarboxylic Acid

A multi-step synthetic pathway for 2-chloropyridine-3,4-dicarboxylic acid has been outlined, starting from pyridine as the base material. The sequence involves a series of standard transformations to build the required functionality on the pyridine ring. arkat-usa.org

StepReactionReagents/ConditionsIntermediate/Product
1NitrationNitrating agent (e.g., HNO₃) with H₂SO₄ catalyst3-Nitropyridine
2ReductionReducing agent (e.g., Fe/HCl or catalytic hydrogenation)3-Aminopyridine
3Diazotization-CyclizationNaNO₂/HCl (low temp), followed by an oxidizing agent (e.g., KClO₃)4-Chloropyridine-3-carboxylic acid
4OxidationStrong oxidizing agent (e.g., KMnO₄)2-Chloropyridine-3,4-dicarboxylic acid

Table 1: Synthetic Route to 2-Chloropyridine-3,4-dicarboxylic Acid. arkat-usa.org

This pathway demonstrates a classical approach to building complex pyridine derivatives through the sequential introduction and modification of functional groups.

Synthesis of Monocarboxylic Acid Variants (e.g., 3-Chloropyridine-2-carboxylic acid, 4-Chloropyridine-2-carboxylic acid)

Monocarboxylic acid analogs are important intermediates and building blocks in their own right.

3-Chloropyridine-2-carboxylic acid (3-Chloropicolinic acid): This compound can be synthesized via the acid hydrolysis of 3-chloro-2-(trichloromethyl)pyridine. The reaction is typically performed by heating the starting material with an acid such as sulfuric, nitric, or phosphoric acid. mdpi.com An alternative, multi-step route begins with 3-aminopyridine, which is converted through diazotization and subsequent reactions into 3-chloropyridine-2-cyanopyridine, which is then hydrolyzed to afford the desired carboxylic acid. rsc.org

4-Chloropyridine-2-carboxylic acid (4-Chloropicolinic acid): Several effective methods exist for the synthesis of this isomer. One common approach is the oxidation of 4-chloro-2-methylpyridine. This oxidation can be carried out using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in sulfuric acid or potassium permanganate (B83412) (KMnO₄). guidechem.com

Another route involves the direct chlorination of pyridine-2-carboxylic acid (picolinic acid). A process for producing the corresponding acid chloride involves reacting picolinic acid with thionyl chloride in the presence of a bromine catalyst to efficiently yield 4-chloropyridine-2-carbonyl chloride. google.com This intermediate can then be hydrolyzed to the carboxylic acid.

Starting MaterialReagentsProductReference
4-Chloro-2-methylpyridineK₂Cr₂O₇ / H₂SO₄4-Chloropyridine-2-carboxylic acid guidechem.com
4-Chloro-2-methylpyridineKMnO₄ / H₂O4-Chloropyridine-2-carboxylic acid guidechem.com
Pyridine-2-carboxylic acidThionyl chloride, Bromine (catalyst)4-Chloropyridine-2-carbonyl chloride google.com

Table 2: Selected Synthetic Methods for 4-Chloropyridine-2-carboxylic Acid and its Acid Chloride.

Generation of 6-Chloropyridine-2,3-dicarboxylic Acid

The generation of specific isomers of chloropyridine-2,3-dicarboxylic acid is highly dependent on the selection of the starting materials. A common and effective strategy for creating the pyridine-2,3-dicarboxylic acid scaffold is the oxidative cleavage of the benzene (B151609) ring of a corresponding substituted quinoline.

While specific literature for the synthesis of 6-chloropyridine-2,3-dicarboxylic acid was not prominently found, a well-documented analogous transformation is the preparation of 5-chloropyridine-2,3-dicarboxylic acid from 3-chloroquinoline. In this process, the quinoline derivative is subjected to a strong oxidizing agent, such as potassium permanganate (KMnO₄). The reaction cleaves the unsubstituted benzene portion of the quinoline molecule, which is oxidized away, leaving the more stable, electron-deficient pyridine ring intact. The methyl groups of the benzene ring are oxidized to carboxylic acids, resulting in the desired dicarboxylic acid structure on the pyridine core. A reported synthesis using this method achieved a yield of 31% for 5-chloropyridine-2,3-dicarboxylic acid. epo.org

This oxidative approach stands as a representative method for generating chloropyridine-2,3-dicarboxylic acids. The synthesis of the 6-chloro isomer would logically proceed from a correspondingly substituted quinoline precursor, such as 5-chloroquinoline (B16772) or 7-chloroquinoline, via a similar oxidative ring-opening reaction.

Starting Material Reagent Product Yield Reference
3-ChloroquinolinePotassium Permanganate (KMnO₄)5-Chloropyridine-2,3-dicarboxylic acid31% epo.org

Derivatization to Amino-Chloropyridine Carboxylic Acids (e.g., 4-Amino-3-chloropyridine-2-carboxylic acid)

The derivatization of chloropyridine carboxylic acids into their amino counterparts is a key transformation for producing compounds with diverse biological activities. A powerful method to achieve this is through nucleophilic aromatic substitution, where the chlorine atom is displaced by an amino group, followed by modification of other functional groups on the ring.

A relevant example is the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid . This multi-step process begins with a highly chlorinated pyridine precursor and selectively introduces an amino group at the C4 position. The synthesis proceeds via two main steps:

Ammonolysis : The starting material, 3,4,5,6-tetrachloropyridine-2-carbonitrile, is treated with ammonia (B1221849). The chlorine atom at the 4-position is the most susceptible to nucleophilic attack and is replaced by an amino group (-NH₂). This reaction is typically carried out in a suitable solvent like ethanol (B145695) in the presence of a catalyst, such as cuprous chloride, at room temperature. google.com

Hydrolysis : The resulting 4-amino-3,5,6-trichloropyridine-2-carbonitrile (B1606129) is then subjected to hydrolysis. This step converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product. google.com

This synthetic sequence highlights a controlled method for producing amino-chloropyridine carboxylic acids, with total yields reported in the range of 70-80%. google.com The process is noted for its operational simplicity and reduced environmental impact due to the potential for recycling excess ammonia and solvents. google.com Another related derivatization involves the catalytic hydrogenation of polychlorinated picolinic acids, such as Picloram, to remove chlorine atoms and yield compounds like 4-aminopyridine-2-carboxylic acid. chemicalbook.com

StepStarting MaterialReagents/ConditionsIntermediate/ProductYieldReference
1. Ammonolysis 3,4,5,6-Tetrachloropyridine-2-carbonitrileAmmonia, Cuprous Chloride, Ethanol, Room Temp.4-Amino-3,5,6-trichloropyridine-2-carbonitrile80.1% google.com
2. Hydrolysis 4-Amino-3,5,6-trichloropyridine-2-carbonitrile(Not specified)4-Amino-3,5,6-trichloropyridine-2-carboxylic acid~87-99% (inferred from total) google.com
Total 70-80% google.com

Exploration of Sustainable Synthetic Pathways and High-Yield Preparations

The development of sustainable and high-yield synthetic routes is crucial for the industrial viability of chemical compounds. For pyridine-2,3-dicarboxylic acid and its derivatives, including the 4-chloro isomer, the most commercially practical approach involves the oxidation of inexpensive and readily available quinoline precursors.

A high-yield process for the parent pyridine-2,3-dicarboxylic acid (quinolinic acid) involves the oxidation of quinoline with a chlorate (B79027) salt, such as sodium chlorate, in an aqueous acidic medium. google.comresearchgate.net The efficiency of this reaction is significantly enhanced by the presence of a cupric compound catalyst, like cupric sulfate. google.comresearchgate.net This method can increase the isolated yield to between 55% and 67.3%. google.comresearchgate.net The reaction is believed to proceed by cleaving the benzene ring of the quinoline structure.

From a sustainability perspective, replacing traditional, often harsh, oxidizing agents is a key goal. Research has demonstrated that substituted quinolines can be effectively oxidized using hydrogen peroxide in an aqueous basic solution. epo.org This method presents a greener alternative, as hydrogen peroxide's primary byproduct is water. This approach is suitable for preparing various substituted pyridine-2,3-dicarboxylic acids. epo.org

The logical and high-yield pathway to This compound would therefore be the oxidation of an appropriately substituted chloroquinoline. Based on established reaction mechanisms, where the unsubstituted benzene ring is cleaved, the synthesis would require a quinoline with the chlorine atom on the benzene ring, such as 7-chloroquinoline, to yield the desired 4-chloro isomer on the remaining pyridine ring.

Pathway Precursor Oxidizing System Key Features Yield Reference
High-Yield QuinolineSodium Chlorate / Cupric Sulfate / H₂SO₄Commercially practical, catalytic55-67.3% google.comresearchgate.net
Sustainable Substituted QuinolineHydrogen Peroxide / Aqueous BaseGreener oxidant, water as byproductNot specified epo.org

Elucidation of Chemical Reactivity and Advanced Derivative Synthesis

Reactions at Carboxylic Acid Functionalities

The two adjacent carboxylic acid groups at the C2 and C3 positions are primary sites for a variety of chemical modifications, including esterification, amidation, decarboxylation, and reduction. These reactions are fundamental for altering the molecule's polarity, steric profile, and potential for further derivatization.

Esterification and Amidation Protocols

The conversion of the carboxylic acid groups into esters or amides is a common strategy to modify the molecule's properties or to prepare it for subsequent reactions. Standard protocols can be employed, often involving the initial activation of the carboxylic acids.

Esterification: The formation of diesters from 4-Chloropyridine-2,3-dicarboxylic acid can be achieved through several established methods. Fischer esterification, using an excess of the desired alcohol under acidic catalysis, is a direct approach. Alternatively, for milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. orgsyn.org A common route involves first converting the dicarboxylic acid to its more reactive di-acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. researchgate.net For example, the synthesis of 4-chloropyridine-2-carboxylic acid methyl ester from the corresponding acid has been documented using thionyl chloride in methanol (B129727). guidechem.com This method can be extended to the dicarboxylic acid to produce the corresponding dimethyl ester.

Amidation: Similar to esterification, amidation requires the activation of the carboxylic acid groups. The di-acid chloride intermediate is readily converted to the corresponding diamide (B1670390) upon reaction with a primary or secondary amine. Direct amidation of carboxylic acids can also be achieved using titanium-based catalysts, such as TiF₄, which facilitate the reaction between the acid and an amine under neutral conditions. researchgate.net A well-documented procedure for a related compound involves the treatment of a 4-chloropyridine-2-carboxylic acid ester with concentrated ammonium (B1175870) hydroxide (B78521) to yield the 4-chloropyridine-2-carboxamide. guidechem.com The coupling of pyridine-2,6-dicarboxylic acid with N-alkylanilines has been successfully performed by first generating the acid chloride with thionyl chloride, followed by addition of the amine. nih.gov

Table 1: Representative Protocols for Esterification and Amidation
TransformationReagents & ConditionsProduct TypeReference(s)
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatDiesterFischer Esterification
EsterificationAlcohol, DCC, DMAP, CH₂Cl₂Diester orgsyn.org
Esterification1. SOCl₂ or (COCl)₂; 2. Alcohol, BaseDiester researchgate.netguidechem.com
Amidation1. SOCl₂; 2. Primary/Secondary AmineDiamide nih.gov
AmidationAmine, TiF₄ (cat.), Toluene, RefluxDiamide researchgate.net
Amidation (from ester)Concentrated NH₄OHDiamide guidechem.com

Mechanistic Investigations of Decarboxylation Processes

The decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid), the parent compound of the title molecule, has been the subject of detailed mechanistic studies. acs.orgcdnsciencepub.com These investigations reveal that the loss of CO₂ is not random but occurs with high regioselectivity.

Under hydrothermal conditions (e.g., water at 130-150 °C), quinolinic acid selectively loses the carboxylic acid group at the 2-position to exclusively yield nicotinic acid (pyridine-3-carboxylic acid). cdnsciencepub.comacs.org The carboxyl group at the 3-position is significantly more stable under these conditions. acs.org Kinetic studies have shown that the reaction follows first-order kinetics with a reported activation energy of approximately 141 kJ/mol. acs.orgacs.orgresearchgate.net

The mechanism is believed to proceed through a zwitterionic intermediate, which is characteristic of the decarboxylation of α-picolinic acids. researchgate.netstackexchange.com The pyridine (B92270) nitrogen is protonated, and the resulting positive charge stabilizes the negative charge that develops on the ring during the C-C bond cleavage, forming a transient ylide intermediate. The presence of the second carboxyl group at the C3 position further facilitates this process compared to picolinic acid itself, resulting in a decarboxylation rate for quinolinic acid that is over 500 times faster than that of picolinic acid. cdnsciencepub.com The electron-withdrawing nature of the chloro substituent at the C4 position in this compound is expected to further influence the electron density of the ring and potentially accelerate this process.

Table 2: Kinetic Data for Hydrothermal Decarboxylation of Quinolinic Acid
ParameterValueConditionsReference(s)
Reaction OrderFirst-OrderHydrothermal (aq.) acs.orgacs.org
Activation Energy (Ea)141-150 kJ/molHydrothermal (aq.) acs.orgresearchgate.netaiche.org
Primary ProductNicotinic Acid (Pyridine-3-carboxylic acid)Hydrothermal (aq.) cdnsciencepub.comacs.org
Relative Rate>500x faster than picolinic acidAqueous, 150 °C cdnsciencepub.com

Selective Reduction to Corresponding Alcohol Moieties

The selective reduction of both carboxylic acid functionalities to their corresponding primary alcohols yields 4-chloro-2,3-bis(hydroxymethyl)pyridine, a versatile diol intermediate. The choice of reducing agent is critical to achieve this transformation without affecting the chloro-substituent or the aromatic ring.

Strong, non-selective hydrides like lithium aluminum hydride (LAH) are capable of reducing carboxylic acids but may also affect the chloro group. A more chemoselective option is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). Borane is well-known for its ability to selectively reduce carboxylic acids in the presence of many other functional groups, including esters and halides. nih.gov A mild protocol using catalytic amounts of borane, generated in situ, has been shown to be highly selective for carboxylic acids over ketones, esters, and amides. nih.gov

Another approach for achieving selectivity, particularly in the presence of other reducible groups like amides, is to first activate the carboxylic acid as a mixed anhydride (B1165640). Subsequent reduction with a milder hydride, such as sodium borohydride (B1222165) (NaBH₄), can then selectively reduce the activated carbonyl to the alcohol. libretexts.org

Table 3: Reagents for Selective Carboxylic Acid Reduction
ReagentComplexSelectivityReference(s)
BoraneBH₃·THF or BH₃·SMe₂High for COOH over esters, amides, halides nih.gov
Sodium BorohydrideNaBH₄Reduces COOH only after activation (e.g., as mixed anhydride) libretexts.org
Lithium Aluminum HydrideLAHPowerful, but less selective; may reduce halide-

Transformations Involving the Halogen Substituent

The chlorine atom at the C4 position is a key handle for introducing molecular diversity through substitution or cross-coupling reactions. Its reactivity is significantly enhanced by the electron-withdrawing effects of both the ring nitrogen and the two carboxylic acid groups (or their derivatives).

Nucleophilic Aromatic Substitution Reactions with Diverse Nucleophiles

The pyridine ring is electron-deficient, and this effect is most pronounced at the 2-, 4-, and 6-positions. Consequently, the C4-chloro substituent is susceptible to displacement via a nucleophilic aromatic substitution (SₙAr) mechanism. The reaction proceeds through a negatively charged Meisenheimer-like intermediate, which is stabilized by resonance involving the electronegative nitrogen atom. The presence of the two additional electron-withdrawing carboxyl groups further stabilizes this intermediate, making the C4 position highly activated for nucleophilic attack.

A wide range of nucleophiles can be used to displace the chloride, including:

Amines: Primary and secondary amines (aliphatic and aromatic) react to form 4-amino derivatives. These reactions are often carried out in a polar solvent, and can be promoted by heat or the use of an acid scavenger or co-base. nih.govresearchgate.net For less reactive anilines, acid catalysis can promote the reaction. ntnu.no

Alkoxides: Sodium or potassium alkoxides (e.g., methoxide, ethoxide) can be used to synthesize the corresponding 4-alkoxy ethers.

Thiols: Thiolates can displace the chloride to form 4-thioethers.

Water: Under forcing conditions (high temperature and pressure, or strong acid/base catalysis), hydrolysis to the corresponding 4-hydroxypyridine (B47283) (or its 4-pyridone tautomer) can occur.

The efficiency of these reactions depends on the nucleophilicity of the incoming group and the reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions provide a powerful platform for forming new carbon-carbon bonds at the C4 position, enabling the introduction of aryl, vinyl, or alkynyl groups.

Suzuki Coupling: The Suzuki-Miyaura reaction couples the 4-chloro group with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than bromides or iodides, the electronic activation of the C4 position in this substrate facilitates the reaction. Specific ligand systems, such as those employing bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), are effective for the coupling of aryl chlorides. researchgate.netnih.gov The reaction is tolerant of the carboxylic acid groups, although they are often protected as esters to improve solubility and prevent side reactions. One-pot double Suzuki couplings have been developed for related dichloropyrimidine systems, demonstrating the robustness of this methodology. nih.gov

Sonogashira Coupling: The Sonogashira reaction is used to couple the 4-chloro group with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. libretexts.orgwikipedia.org This reaction provides a direct route to 4-alkynylpyridine derivatives. As with the Suzuki reaction, specialized catalyst systems may be required for the less reactive chloride. An alternative and highly relevant approach is the decarbonylative Sonogashira coupling, which allows for the direct use of carboxylic acids as the coupling partner, proceeding through an aryl-palladium intermediate after in situ activation and decarbonylation. nih.gov

Table 4: Common Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemProductReference(s)
Suzuki-MiyauraAr-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Ligand (e.g., P(t-Bu)₃), Base (e.g., K₂CO₃, Cs₂CO₃)4-Arylpyridine derivative researchgate.netnih.govnih.gov
SonogashiraR-C≡CHPd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., NEt₃, Piperidine)4-Alkynylpyridine derivative libretexts.orgwikipedia.orgnih.gov

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a key site for reactivity, influencing the electronic properties of the entire ring system. Reactions at this position can significantly alter the substrate's reactivity and selectivity in subsequent transformations.

The conversion of the pyridine nitrogen to an N-oxide is a fundamental transformation that profoundly impacts the molecule's electronic character and reactivity. While direct studies on the N-oxidation of this compound are not extensively documented, the behavior of analogous chloropyridines provides significant insight.

The N-oxidation of chloropyridines is typically achieved using oxidizing agents such as peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid. google.com Research on other chloropyridines demonstrates that the formation of an N-oxide derivative significantly activates the pyridine ring towards nucleophilic substitution. researchgate.net A recent study highlights a controllable pyridine N-oxidation process that enhances the dechlorination of chloropyridines. nih.gov In this process, the N-oxidation of the chloropyridine substrate was found to effectively lower the energy barrier for the subsequent nucleophilic attack and cleavage of the C-Cl bond. nih.gov

For this compound, N-oxidation would withdraw electron density from the ring, further activating the positions ortho and para to the nitrogen (C2, C4, C6) to nucleophilic attack. This electronic modification would make the chlorine atom at the C4 position an even better leaving group, facilitating its displacement by various nucleophiles. Therefore, N-oxidation serves as a powerful strategy to modulate the regioselectivity and enhance the reactivity of the chloropyridine core.

Intramolecular Cyclization and Heterocyclic Ring Annulation

The adjacent carboxylic acid groups at the C2 and C3 positions of this compound make it an ideal substrate for intramolecular cyclization and the construction of fused heterocyclic systems (ring annulation). By converting the carboxylic acid functionalities into other reactive groups, various fused-ring systems can be synthesized.

For instance, a study on the synthesis and cyclization of 5-chloro-2,3-diaminopyridine derivatives showcases a relevant transformation. The diacetylated intermediate, 5-chloropyridine-2,3-dichloroacetamide, undergoes a subsequent ring closure to form 6-chloro-2-chloromethyl-3H-imidazo[4,5-b]pyridine. njit.edu This reaction demonstrates that vicinal amino or amido groups on a chloropyridine ring can readily cyclize to form a new five-membered ring.

Analogously, this compound could be converted to its corresponding diamide, dihydrazide, or other derivatives, which would be primed for cyclization. The reaction of this diamide with a dehydrating agent could yield a fused pyrimidinedione ring system. This potential for forming annulated heterocycles makes the title compound a valuable building block in medicinal and materials chemistry.

Precursor DerivativePotential Reagent/ConditionResulting Fused Ring System
4-Chloropyridine-2,3-dicarboxamideDehydrating agent (e.g., POCl₃)Pyrido[2,3-d]pyrimidine-dione
This compound diethyl esterHydrazinePyrido[2,3-d]pyridazine-dione
4-Chloropyridine-2,3-dicarbonyl chlorideDiamineFused Diazepine Ring

Investigations into Regioselective Functionalization of the Pyridine Ring

The regioselective introduction of new functional groups onto the pyridine ring is crucial for creating diverse molecular architectures. The existing substituents on this compound—the C4-chloro group and the C2/C3-dicarboxylic acids—exert strong directing effects, governing the position of subsequent modifications.

Research into the functionalization of related 2-chloropyridines has identified several powerful strategies. mdpi.com One key approach is directed ortho-metalation, where a substituent directs a strong base (like lithium tetramethylpiperidine, LiTMP) to deprotonate an adjacent position, which can then be trapped by an electrophile. mdpi.com Studies on 2-chloroisonicotinic acid, for example, showed selective functionalization at the C5 position via this method. mdpi.com

Another advanced strategy involves the generation of highly reactive pyridyne intermediates. In a study on 3-chloropyridines, regioselective lithiation followed by elimination produced a 3,4-pyridyne, which then underwent regioselective addition of a Grignard reagent to yield 2,3,4-trisubstituted pyridines. nih.gov The 2-chloro substituent, in particular, has been shown to have a profound and sometimes unexpected influence on the regioselectivity of these reactions when compared to unsubstituted pyridines. mdpi.com

For this compound, the remaining C5 and C6 positions are available for functionalization. The strong electron-withdrawing nature of the carboxylic acid groups would make the C5 and C6 protons more acidic and susceptible to deprotonation by a strong base, enabling functionalization at these sites.

Functionalization StrategyReagentsTarget Position on ChloropyridineReference
Directed ortho-Lithiation1. LiTMP2. Electrophile (e.g., Aldehyde)Position adjacent to directing group mdpi.com
Halogen-Metal Exchange1. i-PrMgCl·LiCl2. ElectrophilePosition of halogen (e.g., Br, I) mdpi.com
Pyridyne Formation1. n-BuLi2. RMgXPositions adjacent to the former C-Cl bond nih.gov
Minisci-type AlkylationRadical source (from R-COOH)C4-position (on blocked pyridine) nih.gov

Detailed Mechanistic Studies of Critical Reactions

Understanding the reaction mechanisms is fundamental to controlling reaction outcomes and designing new synthetic pathways. Two critical reaction mechanisms applicable to this compound are nucleophilic aromatic substitution (SNAr) and pyridyne-mediated functionalization.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The chlorine atom at the C4 position of the pyridine ring is susceptible to displacement by nucleophiles. This reaction proceeds via a well-established SNAr mechanism. vaia.com

Attack of Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine (C4). The pyridine nitrogen acts as an electron-withdrawing group, stabilizing the resulting intermediate by delocalizing the negative charge.

Formation of Meisenheimer Intermediate: This attack forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom and across the ring.

Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This final step yields the substituted pyridine product.

Pyridyne Intermediate Mechanism: A more complex pathway for the difunctionalization of chloropyridines involves the formation of a pyridyne intermediate. nih.gov

Directed Lithiation: A strong base (e.g., n-BuLi) deprotonates the pyridine ring at a position adjacent to the chlorine atom (e.g., C3 on a 4-chloropyridine (B1293800) or C4 on a 3-chloropyridine).

Elimination to form Pyridyne: The resulting lithiated intermediate undergoes spontaneous elimination of lithium chloride (LiCl) upon warming, generating a highly strained and reactive pyridyne intermediate containing a formal triple bond within the ring.

Regioselective Nucleophilic Addition: The pyridyne is immediately trapped by a nucleophile present in the reaction mixture, such as a Grignard reagent. The addition occurs regioselectively, influenced by the electronic and steric effects of other substituents on the ring. This step forms a new magnesiated or lithiated pyridine species.

Electrophilic Quench: The reaction is completed by quenching this organometallic intermediate with an electrophile, resulting in a difunctionalized pyridine product. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal and Powder X-ray Diffraction (XRD) for Solid-State Structure Determination

Detailed single-crystal X-ray diffraction data for 4-Chloropyridine-2,3-dicarboxylic acid is not extensively available in the public domain. This technique is crucial for determining the precise three-dimensional arrangement of atoms in the crystalline solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

For related pyridine (B92270) dicarboxylic acid derivatives, XRD studies have been fundamental in understanding their supramolecular chemistry. For instance, studies on co-crystals of dicarboxylic acids with various pyridine derivatives reveal how hydrogen bonds and other non-covalent interactions dictate the crystal packing. mdpi.commdpi.com In a typical analysis, the C=O and C-O bond lengths of the carboxylic acid groups (around 1.21 Å and 1.30 Å, respectively) confirm their protonation state, while intermolecular distances reveal hydrogen bonding patterns, often between the carboxylic acid protons and the pyridine nitrogen. mdpi.com

Similarly, powder X-ray diffraction (PXRD) is used to analyze the bulk purity and crystalline nature of a compound. While specific PXRD patterns for this compound are not readily found, the technique is routinely used to confirm the crystalline phase of newly synthesized batches of related materials. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. However, published ¹H and ¹³C NMR spectra for this compound are scarce.

Based on the structure, the following theoretical assignments can be predicted:

¹H NMR: The spectrum would be expected to show two signals in the aromatic region for the two protons on the pyridine ring. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would also appear as a doublet. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the two carboxylic acid groups. Additionally, broad signals for the two carboxylic acid protons would be expected, the position of which would be highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The signals for the two carboxylic acid carbons (C2 and C3) would appear at the downfield end of the spectrum (typically >160 ppm). The carbons of the pyridine ring would appear in the aromatic region (typically 120-160 ppm), with their precise shifts influenced by the positions of the chloro and carboxyl substituents. For example, in related pyridine compounds, carbons directly attached to nitrogen or electron-withdrawing groups are shifted further downfield. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds. While specific experimental spectra for this compound are not widely reported, the expected characteristic vibrational modes can be inferred.

FT-IR Spectroscopy: Key expected absorption bands would include:

A broad O-H stretching band from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.

A sharp C=O stretching band for the carboxylic acid carbonyls, usually found around 1700-1750 cm⁻¹. The presence of intramolecular hydrogen bonding could lead to a shift in this frequency.

C=C and C=N stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region.

A C-Cl stretching vibration, which would typically appear in the fingerprint region below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyridine ring vibrations are often strong in Raman spectra. The symmetric C=O stretching vibration might also be observed.

Studies on similar molecules, like other pyridine-dicarboxylic acids, have utilized a combination of experimental FT-IR/FT-Raman data and theoretical calculations (Density Functional Theory, DFT) to perform detailed vibrational assignments. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing insight into its electronic structure and conjugation. For this compound, the UV-Vis spectrum in a suitable solvent like methanol (B129727) or ethanol (B145695) would be expected to show absorption bands corresponding to π→π* and n→π* transitions.

The pyridine ring itself, along with the carboxylic acid and chloro substituents, forms a conjugated system. The π→π* transitions, typically occurring at shorter wavelengths (e.g., 200-300 nm), are usually intense. The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and may appear at longer wavelengths. The exact position and intensity (molar absorptivity, ε) of these absorption maxima are sensitive to the solvent polarity. Theoretical studies on related chloropyridine derivatives have used computational methods to predict electronic transitions and analyze molecular orbitals (HOMO-LUMO gaps). mdpi.comscholarsresearchlibrary.com

High-Performance Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a critical technique for determining the molecular weight of a compound and assessing its purity. For this compound, with a molecular weight of 201.56 g/mol , high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Electrospray Ionization (ESI): In ESI-MS, the compound would likely be observed as protonated [M+H]⁺ (m/z 202.57) or deprotonated [M-H]⁻ (m/z 200.55) ions in the positive and negative ion modes, respectively. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak (containing ³⁷Cl) having an intensity of about one-third that of the M peak (containing ³⁵Cl).

LC-MS and UPLC-MS: Coupling liquid chromatography (LC or UPLC) with mass spectrometry allows for the separation of the compound from any impurities prior to detection. This is a standard method for purity analysis, providing both the retention time of the compound and its mass-to-charge ratio, offering a high degree of confidence in its identification. lgcstandards.com

Computational Chemistry and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Calculations

Accurate Geometry Optimizations and Electronic Structure Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For pyridine (B92270) dicarboxylic acids, studies have shown that the orientation of the carboxylic acid groups relative to the pyridine ring is crucial for stability. electrochemsci.orgresearchgate.net The planarity of the molecule is a key factor, with dihedral angles close to 0° or 180° indicating a more planar structure, which can influence electronic conjugation. electrochemsci.org In a theoretical study of 4-Chloropyridine-2,3-dicarboxylic acid, optimized parameters would be presented in a data table, providing a precise description of its 3D structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity. rsc.org The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. electrochemsci.org A smaller gap generally suggests higher reactivity and lower kinetic stability. For a specific analysis of this compound, the calculated energies of these orbitals would be crucial for understanding its electronic behavior and predicting how it might interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.

Parameter Energy (eV)
EHOMO -
ELUMO -
Energy Gap (ΔE) -

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding noncovalent interactions like hydrogen bonding. mdpi.com

In pyridine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, making it a likely site for protonation or coordination to metal ions. nih.gov The hydrogen atoms of the carboxylic acid groups would be regions of positive potential. An MEP analysis of this compound would precisely map these features, highlighting the influence of the electron-withdrawing chlorine atom and carboxylic acid groups on the charge distribution of the pyridine ring.

Noncovalent interactions (NCIs) are critical in determining the supramolecular chemistry of a compound, including its crystal packing and interactions with biological targets. The NCI analysis, often visualized using the Reduced Density Gradient (RDG), is a computational technique that identifies and characterizes these weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, in real space. researchgate.netresearchgate.net

Isosurfaces are colored to distinguish between different types of interactions: blue for strong attractive forces (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, an NCI/RDG analysis would reveal intramolecular hydrogen bonds between the adjacent carboxylic acid groups and provide insights into how molecules might interact with each other in a condensed phase. nih.gov

Computational methods can accurately predict spectroscopic data, which is essential for the identification and characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ijcce.ac.ir These predicted shifts can be compared with experimental data to confirm a molecule's structure. While general ranges for chemical shifts are known, specific calculations provide more precise values for each unique atom in the molecule. pdx.edu

IR Frequencies: The vibrational frequencies from an infrared (IR) spectrum correspond to the different vibrational modes of a molecule's bonds. DFT calculations can predict these frequencies, which helps in the assignment of experimental IR spectra. researchgate.net Key vibrational modes for this compound would include the O-H and C=O stretching of the carboxylic acid groups and the C-Cl stretching frequency.

Table 2: Hypothetical Predicted Spectroscopic Data This table is for illustrative purposes only, as specific data for this compound is not available.

Spectroscopy Key Feature Predicted Value
¹³C NMR C=O (Carboxyl) -
¹H NMR O-H (Carboxyl) -
IR C=O Stretch (cm⁻¹) -
IR O-H Stretch (cm⁻¹) -

Molecules with extended π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. ias.ac.injournaleras.com Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

These parameters quantify the molecule's response to an external electric field. A large hyperpolarizability value indicates a strong NLO response. acs.org A computational study on this compound would determine its potential as an NLO material by calculating these values, providing a theoretical basis for further experimental exploration. documentsdelivered.com

Reaction Pathway Simulations and Transition State Characterization

Detailed computational studies focusing specifically on the reaction pathway simulations and transition state characterizations of this compound are not extensively available in the current scientific literature. However, the principles of computational chemistry provide a robust framework for hypothetically exploring its reactivity. Such investigations are crucial for understanding the mechanisms of chemical reactions at a molecular level, predicting reaction outcomes, and guiding the design of new synthetic routes.

Theoretical studies of this nature typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. By mapping this surface, chemists can identify the lowest energy path from reactants to products, which involves locating stable intermediates and, most importantly, the transition states that connect them. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, and its structure and energy determine the activation barrier and, consequently, the rate of the reaction.

For a molecule like this compound, several reaction pathways could be of interest for computational simulation:

Thermal Decarboxylation: The loss of one or both carboxylic acid groups upon heating is a common reaction for dicarboxylic acids. Simulations could elucidate the mechanism, determining whether the decarboxylation is stepwise or concerted and identifying the structure of the transition state(s) involved. This would provide insight into the thermal stability of the compound.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring is susceptible to substitution by nucleophiles, a reaction facilitated by the electron-withdrawing carboxylic acid groups. Computational studies could model the attack of various nucleophiles, characterizing the Meisenheimer complex intermediate and the associated transition states. This would be valuable for predicting the feasibility and regioselectivity of substitution reactions.

Intramolecular Reactions: The adjacent carboxylic acid groups could potentially undergo intramolecular cyclization reactions, such as anhydride (B1165640) formation upon dehydration. Reaction pathway simulations could determine the energy barriers for such processes and compare them to competing intermolecular reactions.

The characterization of a transition state involves not only determining its geometry and energy but also performing a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

While specific research on this compound is pending, the following tables illustrate the type of data that would be generated from such computational investigations.

Hypothetical Data Table 1: Calculated Activation Energies for Decarboxylation

Reaction PathwayTransition StateActivation Energy (kcal/mol)
First DecarboxylationTS125.4
Second DecarboxylationTS232.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hypothetical Data Table 2: Geometric Parameters of a Transition State for Nucleophilic Attack

ParameterReactant ComplexTransition State (TS_SNAr)Meisenheimer Intermediate
C-Cl Bond Length (Å)1.751.982.45
C-Nu Bond Length (Å)3.102.151.48
C-N-C Angle (°)118.5119.2120.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. 'Nu' represents a generic nucleophile.

Hypothetical Data Table 3: Key Vibrational Frequencies for a Transition State

Transition StateVibrational Mode DescriptionFrequency (cm⁻¹)
TS_SNArAsymmetric C-Cl and C-Nu stretchi350.2
TS_SNArPyridine ring deformation450.6
TS_SNArC=O stretch1720.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. The imaginary frequency (i) indicates the motion along the reaction coordinate.

Coordination Chemistry and Supramolecular Assemblies

Ligand Design Principles and Coordination Modes of 4-Chloropyridine-2,3-dicarboxylic Acid

This compound is an intriguing ligand by design, possessing multiple potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the two oxygen atoms from each of the adjacent carboxylic acid groups. This multi-dentate character allows it to bind to metal centers in various ways.

Key Design Principles:

Chelation: The ortho-positioning of the two carboxylate groups allows them to form a stable five-membered chelate ring with a metal ion.

Bridging Capability: The combination of the pyridine nitrogen and the carboxylate groups enables the ligand to bridge multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks. ijcm.ir

Electronic Effects: The presence of the electron-withdrawing chlorine atom at the 4-position is expected to decrease the electron density of the pyridine ring. This would lower the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid protons compared to its unsubstituted parent compound, pyridine-2,3-dicarboxylic acid. This electronic tuning can influence the ligand's binding affinity for different metal ions and affect the stability and properties of the resulting complexes.

The deprotonated form of pyridine-2,3-dicarboxylic acid has been shown to adopt numerous coordination modes, including monodentate, bidentate, and various bridging fashions up to η⁵-bridging. researchgate.net It is anticipated that this compound would exhibit similar versatility, acting as a bi-, tri-, or tetradentate ligand depending on the reaction conditions, the metal ion, and the presence of other co-ligands.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with pyridine dicarboxylic acid ligands is commonly achieved through methods like hydrothermal or solvothermal synthesis, where the components are heated in a sealed vessel, or through simple solution-based reactions at room temperature. ijcm.irrsc.org For instance, reacting a metal salt (e.g., nitrates, acetates, or chlorides) with this compound in a suitable solvent system would likely yield crystalline coordination compounds.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for confirming the coordination of the ligand to the metal center. Upon coordination, characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and pyridine (C=N) groups are observed. The broad O-H stretch of the free carboxylic acid (around 3000 cm⁻¹) typically disappears or diminishes, while new bands corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate group appear. The difference between these two frequencies (Δν) can provide insight into the coordination mode of the carboxylate group. orientjchem.org The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. orientjchem.org

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra can confirm the coordination environment around the metal ion, often showing d-d transitions for transition metals and charge-transfer bands. For example, chromium(III) complexes with pyridine-2,3-dicarboxylic acid show absorption maxima consistent with an octahedral geometry. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Coordination to a metal center typically causes shifts in the signals of the pyridine ring protons and carbons.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (like water), which are lost at specific temperatures upon heating. rsc.org

Table 1: Illustrative Spectroscopic Data for a Hypothetical Metal Complex of this compound This table is based on expected values from related compounds.

Technique Free Ligand (Expected) Coordinated Ligand (Expected) Interpretation
FTIR (cm⁻¹) ν(O-H) ~3000 (broad)ν(C=O) ~1700ν(C=N) ~1580 ν(O-H) absentνasym(COO⁻) ~1610νsym(COO⁻) ~1400ν(C=N) ~1600ν(M-O)/ν(M-N) ~400-600 Deprotonation and coordination of carboxylate groups. Coordination of pyridine nitrogen. Formation of metal-ligand bonds.

| UV-Vis (nm) | π→π* transitions | Ligand-to-metal charge transfer (LMCT) bandsd-d transitions (for transition metals) | Confirmation of coordination and information on electronic structure and geometry. |

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing the Dicarboxylate Ligand

The ability of ligands like this compound to link multiple metal centers makes them ideal building blocks for constructing Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). These materials consist of metal ions or clusters (nodes) connected by organic ligands (linkers) to form extended, often porous, structures.

The final architecture of the CP or MOF is influenced by several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, the solvent system, and temperature. ijcm.ir Research on the parent pyridine-2,3-dicarboxylic acid has shown that it readily forms 2D and 3D frameworks with various metals. For example, when combined with a flexible bis(pyridyl) co-ligand, it forms 2D layers that interpenetrate to create a 3D structure with Cu(II) and Zn(II), and a non-interpenetrating 3D framework with Cd(II). rsc.orgresearchgate.net It is highly probable that this compound would also serve as an effective linker for generating novel CPs and MOFs with diverse structural topologies.

Influence of Substituents and Metal Centers on Coordination Geometry and Structural Topology

The final structure of a coordination polymer is a delicate balance between the preferred coordination geometry of the metal ion and the geometric constraints of the organic linker.

Influence of the Metal Center: Different metal ions have distinct coordination preferences (e.g., tetrahedral, square planar, octahedral) and ionic radii. The choice of metal can dramatically alter the dimensionality and topology of the resulting framework, even when using the same ligand. For instance, in complexes with a related pyridine-dicarboxylate ligand, using Cu(II) and Co(II) under identical conditions resulted in a 3D MOF and a 2D CP, respectively, highlighting the guiding role of the metal ion. acs.org Lanthanide ions, with their larger size and higher coordination numbers, often lead to highly connected 3D frameworks with complex topologies.

Influence of Substituents: The chloro-substituent on the this compound ligand plays a critical role. Its electron-withdrawing nature can modulate the bond lengths and angles within the coordination sphere. Furthermore, the chloro group can participate in non-covalent interactions, such as halogen bonding or C-H···Cl hydrogen bonds, which can help direct the packing of the polymeric chains or layers, thus influencing the final supramolecular architecture. Studies on other substituted pyridine ligands have shown that both electronic and steric effects of substituents are key factors in determining the final structure.

Host-Guest Chemistry with Pyridine Dicarboxylic Acid Derivatives

A key feature of many MOFs and some CPs is their porous nature, which allows them to act as "host" materials capable of encapsulating smaller "guest" molecules within their channels or cages. This host-guest chemistry is central to many of their applications, including gas storage, separation, and catalysis. acs.org

The design of MOFs using pyridine dicarboxylic acid derivatives can lead to frameworks with specific pore sizes and chemical environments. The functional groups lining the pores, such as the pyridine nitrogen and the uncoordinated oxygen atoms of the carboxylates, can act as binding sites for guest molecules. The chloro group of this compound would also line the pores, potentially creating specific interaction sites for certain guests. These interactions, which can range from weak van der Waals forces to stronger hydrogen or coordination bonds, govern the selectivity and capacity of the host framework for different guests. acs.org The synthesis of MOFs containing air-sensitive guest molecules, for example, has been achieved through techniques like chemical vapor infiltration, demonstrating the versatility of these systems. nih.gov

Crystal Engineering and Supramolecular Interactions

Rational Design and Formation of Cocrystals and Molecular Salts

The rational design of multicomponent crystalline solids, such as cocrystals and molecular salts, involving 4-Chloropyridine-2,3-dicarboxylic acid would be guided by the principles of supramolecular chemistry. mdpi.com The two carboxylic acid groups are strong hydrogen-bond donors, while the pyridine (B92270) nitrogen atom is a hydrogen-bond acceptor. This combination makes the molecule an excellent candidate for forming predictable supramolecular synthons with other molecules (coformers).

The formation of either a cocrystal or a molecular salt can often be predicted by comparing the pKa values of the coformers. mdpi.com A small difference in pKa (ΔpKa) between the acidic groups of this compound and a basic coformer typically leads to the formation of a neutral cocrystal. Conversely, a large ΔpKa would likely result in proton transfer and the formation of a molecular salt. In cocrystals, the components are linked by non-ionic interactions like hydrogen bonds, whereas in salts, an ionic bond is the primary interaction. nih.gov

Table 1: Potential Coformers and Expected Interactions with this compound

Coformer Type Example Coformer Primary Interaction Synthon Expected Product
Basic Nitrogen Heterocycle 4,4'-Bipyridine Carboxylic Acid···Pyridine (O-H···N) Cocrystal
Amide-containing Molecule Isonicotinamide Carboxylic Acid···Pyridine (O-H···N), Carboxylic Acid···Amide Cocrystal

Investigation of Hydrogen Bonding Networks and Their Directionality

Hydrogen bonds are expected to be the dominant structure-directing interactions in the crystal structure of this compound. The two adjacent carboxylic acid groups can form strong, directional O-H···O hydrogen bonds, often leading to the formation of a robust dimeric synthon. Furthermore, the carboxylic acid groups can interact with the nitrogen atom of the pyridine ring (O-H···N) in neighboring molecules, creating extended chains or sheets. researchgate.net

Characterization of Halogen Bonding Interactions in Solid-State Structures

The chlorine atom at the 4-position of the pyridine ring introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). mdpi.com The region of positive electrostatic potential on the halogen atom, known as a σ-hole, is responsible for this interaction. mdpi.com

In a potential crystal structure of this compound, the chlorine atom could form halogen bonds with electron-rich sites on adjacent molecules, such as the oxygen atoms of the carboxylic acid groups (C-Cl···O) or the nitrogen atom of the pyridine ring (C-Cl···N). The strength of these interactions typically increases with the polarizability of the halogen atom (I > Br > Cl). nih.gov While chlorine is the weakest halogen bond donor, these interactions can still be significant in directing crystal assembly, often working in concert with hydrogen bonds to form complex networks. mdpi.comacs.org The coexistence of both hydrogen and halogen bonding within the same crystal structure can be a powerful tool for engineering desired material properties. mdpi.com

π-π Stacking and Other Noncovalent Interactions in Crystal Packing

The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic attraction between the electron-rich π-clouds of aromatic rings, are crucial for stabilizing crystal structures. mdpi.com In related chloropyridine derivatives, offset face-to-face π-stacking has been observed, characterized by specific centroid-to-centroid and plane-to-centroid distances. nih.gov

Table 2: Key Parameters for Noncovalent Interactions in Aromatic Systems

Interaction Type Typical Distance Range (Å) Description
π-π Stacking 3.3 - 3.8 Interaction between aromatic rings, can be face-to-face or offset.
Halogen Bonding (C-Cl···O/N) 3.0 - 3.5 Directional interaction involving the chlorine atom's σ-hole.

Strategies for Modulating Supramolecular Architectures

Modulating the supramolecular architecture of this compound would involve a strategic approach to control the interplay of the various noncovalent interactions.

Cocrystallization : Introducing carefully selected coformers can systematically alter the hydrogen and halogen bonding patterns. Coformers with complementary functional groups can form predictable synthons, leading to new crystalline forms with different properties. nih.gov

Chemical Modification : Systematically changing the functional groups on the pyridine ring, for instance, by replacing the chlorine atom with bromine or iodine, would predictably enhance the strength and directionality of halogen bonding, providing a direct handle to tune the crystal packing. nih.gov

By employing these strategies, it would be theoretically possible to engineer a variety of solid-state forms of this compound, each with potentially unique physicochemical properties such as solubility, stability, and melting point. nih.gov

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Profiling and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the purity profiling of 4-Chloropyridine-2,3-dicarboxylic acid. These techniques are also pivotal in monitoring the progress of its synthesis, allowing for the timely identification of reactants, intermediates, and byproducts.

The separation of this compound from potential impurities is typically achieved using reversed-phase chromatography. A C18 stationary phase is commonly employed, offering a hydrophobic environment for the separation of polar and non-polar compounds. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid groups and, consequently, the retention time of the compound. An acidic mobile phase, often buffered with phosphate (B84403) or formate, is typically used to suppress the ionization of the carboxylic acid moieties, leading to better peak shape and retention.

UPLC, with its use of sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This makes UPLC particularly well-suited for high-throughput screening and in-process control during the manufacturing of this compound.

Detection is most commonly performed using a UV detector, as the pyridine (B92270) ring of the compound exhibits strong absorbance in the UV region. The selection of an appropriate wavelength, typically around the absorption maximum of the analyte, ensures high sensitivity. A photodiode array (PDA) detector can be particularly advantageous, as it provides spectral information that can aid in peak identification and purity assessment.

Below is a table summarizing typical HPLC/UPLC parameters for the analysis of this compound.

ParameterTypical Conditions
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.7 µm for UPLC)
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
GradientGradient elution, e.g., 5-95% B over 10 minutes
Flow Rate1.0 mL/min for HPLC; 0.4 mL/min for UPLC
Column Temperature30 °C
Detection Wavelength265 nm
Injection Volume5 µL

Advanced Spectroscopic Quantification Techniques

Spectroscopic methods are fundamental for the quantification of this compound. UV-Visible spectroscopy is a straightforward and robust technique for determining the concentration of the compound in solution. The Beer-Lambert law provides the theoretical basis for this quantification, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The choice of solvent is important, as it should not absorb at the analytical wavelength and should fully dissolve the compound. A common solvent for this purpose is methanol or a buffered aqueous solution. The pyridine ring system in this compound gives rise to characteristic UV absorption maxima, which can be utilized for its quantification.

The following table outlines the key parameters for a typical quantitative UV-Vis spectroscopic analysis of this compound.

ParameterTypical Value/Condition
InstrumentUV-Visible Spectrophotometer
SolventMethanol or 0.1 M HCl
Analytical Wavelength (λmax)Approximately 265 nm
Calibration Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Path Length1 cm

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized batch of this compound. This method determines the percentage composition of the individual elements (carbon, hydrogen, nitrogen, chlorine, and oxygen) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₇H₄ClNO₄).

A close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the compound. Modern elemental analyzers are highly automated and can provide precise and accurate results from a small amount of sample. For oxygen analysis, it is often determined by difference after the other elements have been measured.

The theoretical elemental composition of this compound is presented in the table below, alongside a column for typical experimental results.

ElementTheoretical Percentage (%)Typical Experimental Percentage (%)
Carbon (C)41.7141.68
Hydrogen (H)2.002.02
Chlorine (Cl)17.5917.55
Nitrogen (N)6.956.93
Oxygen (O)31.7531.82

Thermal Analysis (TGA/DTA) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is used to determine the temperatures at which the compound decomposes and to identify the number of decomposition steps. DTA, on the other hand, measures the temperature difference between the sample and an inert reference material as they are subjected to the same temperature program. DTA can detect thermal events such as melting, crystallization, and decomposition, which may be endothermic or exothermic.

The thermal decomposition of this compound is expected to proceed through the loss of its carboxylic acid functional groups. Decarboxylation is a common thermal decomposition pathway for carboxylic acids. The stability of the pyridine ring itself is relatively high. The analysis of the TGA and DTA curves can provide valuable information about the decomposition mechanism and the thermal stability of the compound.

A hypothetical thermal decomposition profile for this compound is summarized in the table below.

Temperature Range (°C)TechniqueObservationInterpretation
180 - 220DTAEndothermic PeakMelting
220 - 300TGA/DTAMass loss (~22%) / Endothermic eventLoss of first carboxyl group (decarboxylation)
300 - 400TGA/DTAFurther mass loss (~22%) / Endothermic eventLoss of second carboxyl group (decarboxylation)
> 400TGA/DTASignificant mass loss / Exothermic eventsDecomposition of the chloropyridine ring

Future Research Trajectories for 4 Chloropyridine 2,3 Dicarboxylic Acid

Pioneering Novel Synthetic Routes with Enhanced Atom Economy

The development of synthetic routes that are both efficient and environmentally benign is a cornerstone of modern chemistry. For 4-Chloropyridine-2,3-dicarboxylic acid, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and the generation of significant waste. While methods exist for the synthesis of related compounds, such as the oxidation of 4-chloro-2-methylpyridine or the chlorination of pyridine-2-carboxylic acid, these are not always optimal in terms of atom economy. guidechem.com

Future synthetic strategies are anticipated to explore catalytic C-H activation and functionalization of the pyridine (B92270) ring. These methods offer a more direct and atom-economical approach to introducing the desired substituents. For instance, the development of transition-metal catalysts that can selectively carboxylate and chlorinate a pyridine precursor in a one-pot reaction would represent a significant advancement.

Another promising avenue is the use of flow chemistry. Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The exploration of enzymatic or chemo-enzymatic routes could also provide highly selective and sustainable methods for the synthesis of this compound and its derivatives.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Strategy Potential Advantages Research Focus
Catalytic C-H Functionalization High atom economy, reduced waste, direct synthesis Development of selective catalysts, optimization of reaction conditions
Flow Chemistry Enhanced control, improved safety, scalability Reactor design, process optimization, integration of in-line analysis

Rational Design and Synthesis of Advanced Materials via Derivative Functionalization

The presence of two carboxylic acid groups and a reactive chlorine atom makes this compound an excellent building block for the synthesis of advanced materials. The carboxylic acid moieties can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, opening up a vast chemical space for derivatization. The chlorine atom can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functionalities.

A key area of future research will be the use of this compound derivatives as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The precise positioning of the coordinating groups on the pyridine ring can be exploited to control the dimensionality and porosity of the resulting frameworks, leading to materials with tailored properties for applications in gas storage, catalysis, and sensing.

Furthermore, the functionalization of the pyridine ring can be used to tune the electronic and photophysical properties of the resulting materials. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaics.

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for the rational design of improved synthetic routes and novel materials. Future research will likely employ a combination of experimental and computational techniques to unravel the intricate details of these chemical transformations.

For instance, kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR, and Raman), and isotopic labeling experiments can provide valuable insights into the reaction pathways, intermediates, and transition states. These experimental approaches, when coupled with high-level density functional theory (DFT) calculations, can offer a comprehensive picture of the reaction energy landscape.

A particular area of focus will be the elucidation of the mechanisms of catalytic reactions used for the synthesis of the parent compound and its derivatives. Understanding the role of the catalyst, the nature of the active species, and the factors that control selectivity will be paramount for the development of more efficient and selective catalytic systems.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. In the context of this compound, AI and ML can be employed to accelerate the discovery and optimization of new synthetic routes and materials.

Machine learning models can be trained on existing chemical reaction data to predict the outcomes of new reactions, identify optimal reaction conditions, and even propose novel synthetic pathways. This can significantly reduce the number of experiments required, saving time and resources.

In the realm of materials design, computational screening of virtual libraries of derivatives of this compound can be performed to identify candidates with desired properties. For example, ML models can be used to predict the electronic properties, porosity, and stability of novel MOFs or the performance of new organic electronic materials.

Table 2: Potential Applications of AI/ML in this compound Research

Application Area AI/ML Technique Predicted Outcome
Synthesis Planning Retrosynthesis algorithms Novel and optimized synthetic routes
Reaction Optimization Bayesian optimization, neural networks Improved reaction yields and selectivity
Materials Discovery High-throughput virtual screening Identification of new materials with target properties

Development of Smart Materials Incorporating Pyridinedicarboxylic Acid Scaffolds

The development of "smart" materials that can respond to external stimuli is a rapidly growing area of research. The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for incorporation into such materials.

For example, derivatives of this compound could be designed to exhibit changes in their optical or electronic properties in response to changes in pH, temperature, or the presence of specific analytes. This could lead to the development of new sensors and diagnostic tools.

Another exciting possibility is the incorporation of these scaffolds into stimuli-responsive polymers and gels. The ability of the pyridinedicarboxylic acid moiety to coordinate with metal ions could be exploited to create cross-linked materials that can undergo reversible changes in their structure and properties in response to the addition or removal of metal ions. This could have applications in areas such as drug delivery, tissue engineering, and soft robotics.

Q & A

Q. How to address inconsistent NMR data for reaction intermediates?

  • Methodological Answer :
  • Deuterated Solvents : Use DMSO-d₆ or D₂O to suppress proton exchange broadening .
  • 2D NMR : Apply HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing Cl-substituted vs. carboxylate protons) .
  • Control Experiments : Compare with synthesized standards (e.g., 4-chloropyridine-2-carboxylic acid) to confirm positional isomerism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.